2CTAP
Description
2CTAP (4-((4-(2-chlorophenyl)thiazole-2-yl)amino)-4-oxo-3-phenylbutanoic acid) is a small-molecule ligand targeting the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate and propionate . Structurally, this compound features a thiazole-amine core linked to a phenylbutanoic acid moiety, with a 2-chlorophenyl substituent enhancing receptor specificity . Its synthesis involves:
Enamine formation: Reaction of phenylacetaldehyde with pyrrolidine under anhydrous conditions.
Aldehyde generation: Treatment with tert-butyl bromoacetate and sodium hydride, followed by hydrolysis.
Oxidation: Pinnick oxidation (59% yield) to produce the carboxylic acid intermediate.
Thiazole coupling: Hantzsch thiazole synthesis and HBTU-mediated coupling (93% yield), followed by TFA deprotection to yield this compound . Chiral separation via HPLC (Phenomenex Lux Cellulose-2 column) confirmed stereoisomerism, with the S-enantiomer exhibiting marginally higher efficacy in functional assays .
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.85 |
IUPAC Name |
4-((4-(2-Chlorophenyl)thiazole-2-yl)amino)-4oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-9-5-4-8-13(15)16-11-26-19(21-16)22-18(25)14(10-17(23)24)12-6-2-1-3-7-12/h1-9,11,14H,10H2,(H,23,24)(H,21,22,25) |
InChI Key |
WHGTWBOWZQDHLP-UHFFFAOYSA-N |
SMILES |
O=C(O)CC(C1=CC=CC=C1)C(NC2=NC(C3=CC=CC=C3Cl)=CS2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2CTAP; 2-CTAP; 2 CTAP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Mechanistic Divergence : this compound acts as an inverse agonist, suppressing basal FFA2 activity via Gαq, whereas 4CMTB enhances receptor activation through allosteric modulation .
- Enantiomer Specificity : S-4CMTB shows 100–1,000× higher affinity for FFA2 than acetate, while this compound’s enantiomers exhibit near-identical antagonism .
- In Vivo Outcomes : In intestinal IRI models, this compound reduced mucosal damage by blocking FFA2-induced ROS production, while 4CMTB exacerbated neutrophil infiltration .
Structural and Functional Analogues
Carboxylic Acid Derivatives
This compound’s carboxylic acid group distinguishes it from neutral ligands like 4CMTB. This moiety enhances water solubility (via sodium salt formulation) and stabilizes interactions with FFA2’s orthosteric pocket, contributing to inverse agonism .
Thiazole-Based Ligands
This compound’s thiazole-amine scaffold is shared with FFA2 antagonists like CATPB, but the 2-chlorophenyl substituent in this compound improves receptor selectivity over FFA3 .
In Vivo Efficacy Comparison
Research Implications and Limitations
- Therapeutic Potential: this compound’s inverse agonism offers a novel strategy for treating FFA2-driven inflammatory diseases, contrasting with 4CMTB’s pro-inflammatory effects .
- Species Variability : Most data derive from human FFA2-transfected CHO cells; rodent FFA2 may exhibit ligand selectivity differences .
- Unresolved Mechanisms : The exact pathway linking pERK1/2 inhibition to mucosal protection in IRI remains unclear .
Tables
Table 1. Pharmacodynamic Comparison of this compound, 4CMTB, and Acetate
| Parameter | This compound | 4CMTB | Acetate |
|---|---|---|---|
| EC₅₀ (Ca²⁺ Release) | N/A | 0.8 µM | 1.2 mM |
| pERK1/2 Inhibition | IC₅₀ = 3 µM | IC₅₀ = 5 µM | N/A |
| cAMP Modulation | No effect | IC₅₀ = 7 µM | No effect |
Table 2. In Vivo Outcomes in Intestinal IRI
| Treatment | Neutrophil Count (×10⁶/mL) | Mucosal Damage Score |
|---|---|---|
| Sham | 0.85 ± 0.10 | 0.2 ± 0.1 |
| IRI + this compound | 0.83 ± 0.09 | 1.5 ± 0.3* |
| IRI + 4CMTB | 1.10 ± 0.12* | 3.8 ± 0.5 |
*P < 0.05 vs. sham; data expressed as mean ± SEM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
